molecular formula C21H14ClN3O2 B2529924 N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide CAS No. 881439-05-0

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide

Cat. No.: B2529924
CAS No.: 881439-05-0
M. Wt: 375.81
InChI Key: LRMVHENXMOQTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Taxonomy and Structural Significance

This compound belongs to the quinoxaline family of heterocyclic compounds, which are characterized by their bicyclic structure comprising fused benzene and pyrazine rings. The quinoxaline scaffold, with molecular formula C8H6N2, represents a naphthyridine in which nitrogen atoms are positioned at the 1 and 4 positions of the bicyclic framework. This fundamental structure serves as the foundation upon which the target compound builds through strategic substitution patterns.

The taxonomic classification of this compound places it within several overlapping chemical categories. Primarily, it functions as an organic heterobicyclic parent compound and an ortho-fused heteroarene. The presence of the carboxamide functional group at the 6-position of the quinoxaline ring system establishes it as a member of the quinoxaline-6-carboxamide subfamily, similar to related compounds such as N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide and N-(4-phenoxyphenyl)-6-quinoxalinecarboxamide.

The structural architecture of this compound exhibits several key molecular features that contribute to its chemical significance. The quinoxaline core provides a planar aromatic system with electron-deficient characteristics due to the presence of two nitrogen atoms. This electron deficiency influences the compound's reactivity patterns and potential for participating in various chemical transformations. The carboxamide linkage at position 6 introduces hydrogen bonding capabilities and extends the molecular framework to incorporate an additional aromatic ring system.

The phenoxyphenyl substituent attached to the carboxamide nitrogen represents a particularly sophisticated structural element. This moiety consists of two benzene rings connected through an ether linkage, with the distal ring bearing a chlorine substituent at the 5-position relative to the ether oxygen. This arrangement creates a molecular architecture with significant conformational flexibility while maintaining substantial aromatic character throughout the structure.

Table 1: Structural Components of this compound

Component Chemical Feature Structural Role
Quinoxaline core Benzopyrazine bicyclic system Electron-deficient aromatic foundation
Carboxamide linkage Amide functional group at position 6 Hydrogen bonding capability and molecular extension
Phenoxy bridge Ether linkage between aromatic rings Conformational flexibility and electronic communication
Chlorophenyl terminus Chlorine-substituted benzene ring Electronic modulation and steric influence

The electronic properties of the compound are significantly influenced by the interplay between these structural components. The quinoxaline system's electron-deficient nature contrasts with the electron-rich characteristics of the phenoxy groups, creating an electronic gradient across the molecular framework. The chlorine substituent further modulates these electronic properties through its electron-withdrawing inductive effect, which can influence both the compound's chemical reactivity and potential biological activity.

From a structural chemistry perspective, the compound demonstrates characteristics typical of extended conjugated systems while maintaining discrete functional domains. The carboxamide linkage serves as both a structural bridge and a potential site for intermolecular interactions through hydrogen bonding. This feature is particularly significant given the documented importance of hydrogen bonding in biological recognition processes and crystal packing arrangements in solid-state structures.

Historical Context in Quinoxaline Derivative Research

The development of quinoxaline chemistry traces its origins to the pioneering work of O. Hinsberg, who reported the first recorded synthesis of quinoxaline and quinoxalinone compounds in 1884. Hinsberg's initial investigations involved attempts to synthesize quinoline-like bases through reduction of quinoxalines, though these efforts were unsuccessful. However, his work established fundamental synthetic methodologies by demonstrating that quinoxaline heterocycles could be accessed through condensation reactions between aromatic ortho-phenylenediamines and compounds such as glyoxal, pyruvic acid, and various diketones.

The historical trajectory of quinoxaline research reveals several distinct phases of development that have culminated in the sophisticated derivatives exemplified by this compound. During the early twentieth century, quinoxaline derivatives attracted attention primarily as synthetic intermediates, with the compound first being reported in 1884 as an intermediate for the antituberculosis drug pyrazinamide. This early recognition of therapeutic potential established quinoxalines as targets of medicinal chemistry interest.

The mid-twentieth century witnessed significant expansion in quinoxaline derivative research, driven by the discovery of naturally occurring quinoxaline-based molecules with biological activity. Notable examples include compounds produced by Streptomyces ambofaciens, which demonstrated inhibitory effects against gram-positive bacteria. The identification of iodinin, first isolated from Chromobacterium iodinum bacterial cultures and characterized in 1943 by H. McIlwain, further validated the therapeutic potential of quinoxaline frameworks.

Table 2: Historical Milestones in Quinoxaline Chemistry

Year Researcher/Development Significance
1884 O. Hinsberg First recorded synthesis of quinoxaline and quinoxalinone
1943 H. McIlwain Characterization of iodinin antimicrobial properties
1970s Clinical applications Introduction of quinoxaline 1,4-dioxides as broad-spectrum antibacterials
1980s-1990s Synthetic methodology development Establishment of diverse synthetic routes
2000s-present Medicinal chemistry focus Development of targeted therapeutic applications

The evolution of quinoxaline chemistry gained substantial momentum during the latter half of the twentieth century as researchers developed increasingly sophisticated synthetic methodologies. The establishment of classical condensation reactions between ortho-diamines and 1,2-dicarbonyl compounds became a foundational approach. This methodology enabled access to a wide range of substituted quinoxaline derivatives, laying the groundwork for systematic structure-activity relationship studies.

Contemporary quinoxaline research has been characterized by the development of green synthetic methodologies and the exploration of diverse biological activities. Modern synthetic approaches have incorporated environmentally friendly catalysts and reaction conditions, reflecting broader trends toward sustainable chemistry practices. For example, recent work has demonstrated the use of catalysts such as chromium chloride hexahydrate, lead bromide, and copper sulfate pentahydrate to increase efficiency and reduce reaction times in quinoxaline synthesis.

The historical context of carboxamide-substituted quinoxalines specifically reflects the recognition that amide functionalities can significantly enhance the biological activity and pharmacological properties of heterocyclic compounds. Research has demonstrated that carboxamide derivatives often exhibit improved solubility characteristics and enhanced target selectivity compared to their parent heterocycles. This understanding has driven extensive investigation into quinoxaline-6-carboxamide derivatives as potential therapeutic agents.

The development of phenoxy-substituted quinoxaline carboxamides represents a more recent advancement in the field, reflecting sophisticated approaches to molecular design that incorporate multiple pharmacophoric elements. The strategic combination of quinoxaline cores with phenoxy linkages and carboxamide functionalities exemplifies contemporary medicinal chemistry approaches that seek to optimize multiple molecular properties simultaneously.

Research into halogen-substituted derivatives, such as the chlorine-containing compound under discussion, has been motivated by the recognition that halogen atoms can significantly influence both the electronic properties and metabolic stability of organic compounds. The strategic placement of chlorine substituents has become a common approach in drug design, as these modifications can enhance potency while improving pharmacokinetic properties.

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-15-7-9-20(27-16-4-2-1-3-5-16)19(13-15)25-21(26)14-6-8-17-18(12-14)24-11-10-23-17/h1-13H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMVHENXMOQTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide typically involves the condensation of 5-chloro-2-phenoxyaniline with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that quinoxaline derivatives, including N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide, can act as effective α-glucosidase inhibitors. These compounds are being investigated for their potential to manage type II diabetes by controlling blood sugar levels. For instance, a series of diphenylquinoxaline derivatives were designed and synthesized, demonstrating promising α-glucosidase inhibitory activities comparable to standard treatments like acarbose .

Table 1: Inhibitory Activity of Quinoxaline Derivatives

CompoundIC50 (μg/mL)Standard (Acarbose) IC50 (μg/mL)
A21.9222.32
B22.6738.25

Antiviral Properties

Quinoxaline derivatives are being explored for their antiviral properties against various viruses, including those from the Picornaviridae family. Compounds derived from quinoxaline have shown significant activity against enteroviruses, which are responsible for severe diseases such as myocarditis and encephalitis. Notably, some derivatives exhibited low EC50 values against coxsackievirus B5, indicating their potential as antiviral agents .

Table 2: Antiviral Activity of Quinoxaline Derivatives

CompoundEC50 (μM)Cytotoxicity
110.09None
120.06None
130.30None

Anticancer Activity

The anticancer properties of this compound have been extensively studied. Several derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. Mechanisms of action include inhibition of tyrosine kinases and induction of apoptosis, making these compounds valuable candidates for cancer therapy .

Table 3: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μg/mL)
AHCT-1161.9
BMCF-77.52

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. It targets DNA synthesis and repair mechanisms, leading to cell death. The compound also interacts with specific receptors and proteins, disrupting cellular functions and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide against structurally and functionally related quinoxaline carboxamide derivatives. Key differences in substituents, physicochemical properties, and inferred biological activities are highlighted.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
This compound C₂₁H₁₅ClN₃O₂ 376.82 5-Cl, 2-phenoxyphenyl, quinoxaline-6-amide Chloro-phenoxy group may enhance lipophilicity and target binding
N-(5-Chloro-2-methoxyphenyl)quinoxaline-6-carboxamide (CAS 881438-75-1) C₁₆H₁₂ClN₃O₂ 313.74 5-Cl, 2-methoxyphenyl, quinoxaline-6-amide Methoxy group increases polarity vs. phenoxy
N-[(Thiophen-2-yl)methyl]quinoxaline-6-carboxamide (JTL) C₁₄H₁₁N₃OS 277.32 Thiophene-methyl, quinoxaline-6-amide Thiophene enhances π-π stacking potential
2,3-Diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide C₂₀H₂₀FN₃O 361.40 2,3-diethyl quinoxaline, 4-F-benzyl Diethyl groups may improve metabolic stability
N-[2-(4-Chlorophenyl)ethyl]-2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxamide (K784-3733) C₃₇H₃₁ClN₃O₃ 606.11 Bis(4-MeO-phenyl) quinoxaline, 4-Cl-ethyl Bulky substituents likely enhance target selectivity

Key Observations:

  • Heterocyclic Variations : Replacement of phenyl with thiophene (JTL) introduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking), which could modulate receptor binding .
  • Steric and Electronic Modifications : Bulky substituents, as seen in K784-3733, may enhance selectivity for specific enzymatic pockets but could also limit bioavailability due to increased molecular weight (>600 Da) .

Biological Activity

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-chloro-2-phenoxyaniline with quinoxaline-6-carboxylic acid derivatives. The resulting compound features a quinoxaline core, which is known for its diverse biological activities.

2.1 Antimycobacterial Activity

Research has shown that quinoxaline derivatives exhibit substantial antimycobacterial properties. A study indicated that compounds with similar structures to this compound demonstrated effective inhibition against Mycobacterium tuberculosis, with minimal cytotoxicity against human cell lines . For instance, derivatives were found to have MIC values ranging from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv, suggesting that modifications in the phenyl and quinoxaline moieties can enhance activity while reducing toxicity.

2.2 Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Compounds structurally related to it have shown IC50 values in the low micromolar range against human cancer cell lines such as HePG2 and A431, indicating promising antitumor activity .

Compound Cell Line IC50 (µM) Activity
This compoundHePG20.29 - 0.90Antitumor
Similar quinoxalinesA4310.51 - 0.73Antitumor

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Kinases : Quinoxaline derivatives are known to inhibit receptor tyrosine kinases, which are crucial in cancer progression .
  • DNA Intercalation : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .

3. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its efficacy:

  • Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring significantly affect biological activity. For instance, hydroxyl groups enhance solubility and reduce cytotoxicity while maintaining antimycobacterial activity .

4. Case Studies

Several studies have documented the biological activities of similar compounds:

  • Antimycobacterial Screening : A series of N-substituted quinoxalines were tested against multiple mycobacterial strains, showing that specific substitutions could enhance activity while minimizing toxicity.
  • Cancer Cell Line Studies : Compounds analogous to N-(5-chloro-2-phenoxyphenyl)quinoxaline demonstrated potent cytotoxicity against various cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin.

Q & A

Q. What are the established synthetic routes for N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide?

The synthesis typically involves:

  • Step 1 : Preparation of quinoxaline-6-carboxylic acid via condensation of o-phenylenediamine derivatives with glyoxalic acid under acidic conditions.
  • Step 2 : Activation of the carboxylic acid group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Step 3 : Amide bond formation with 5-chloro-2-phenoxyaniline.
    Recent advancements include microwave-assisted synthesis to reduce reaction times and improve yields (e.g., from 12 hours to 30 minutes under optimized conditions) .

Q. How is the structural integrity of this compound verified in academic research?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., chloro, phenoxy groups) and amide linkage.
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., C21_{21}H15_{15}ClN3_3O2_2) and isotopic patterns.
  • X-ray Crystallography : For unambiguous 3D structural determination, as demonstrated in related quinoxaline-carboxamide complexes (e.g., BRD4-BD1 inhibitor co-crystals) .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally analogous quinoxaline carboxamides exhibit:

  • Kinase Inhibition : Interaction with ATP-binding pockets in kinases (e.g., BRD4 inhibition with IC50_{50} values <100 nM in similar derivatives) .
  • Epigenetic Modulation : HDAC1/2 inhibition, as seen in N-(2-aminophenyl)quinoxaline-6-carboxamide derivatives .
  • Antimicrobial Activity : Disruption of microbial DNA/protein synthesis in pyrazine-based analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological approaches include:

  • Substituent Variation : Systematic replacement of the chloro, phenoxy, or carboxamide groups. For example:
    • Chlorine → Fluorine: Enhances lipophilicity and metabolic stability.
    • Phenoxy → Methoxy: Alters electronic effects and steric bulk (see comparative table in ).
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations (e.g., AutoDock Vina) to assess target binding .

Q. What strategies resolve contradictions in reported biological data?

  • Meta-Analysis : Cross-referencing datasets from HDAC inhibition assays (e.g., inconsistencies in IC50_{50} values due to assay conditions) .
  • Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Structural Biology : Co-crystallization with targets (e.g., BRD4-BD1) to confirm binding modes and resolve discrepancies in activity .

Q. How can target identification be systematically pursued for this compound?

  • Chemical Proteomics : Use of immobilized quinoxaline probes for pull-down assays coupled with LC-MS/MS to identify interacting proteins.
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint sensitivity/resistance genes.
  • Transcriptomic Profiling : RNA-seq to identify downstream pathways modulated by the compound (e.g., apoptosis markers in cancer cell lines) .

Q. What advanced techniques elucidate its mechanism of action in epigenetic regulation?

  • Chromatin Immunoprecipitation (ChIP-seq) : To map histone acetylation changes at target loci post-treatment.
  • Isozyme-Specific Assays : HDAC1/2 vs. HDAC6 inhibition profiling using fluorogenic substrates.
  • Molecular Dynamics (MD) Simulations : To study time-dependent interactions with HDAC catalytic domains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.